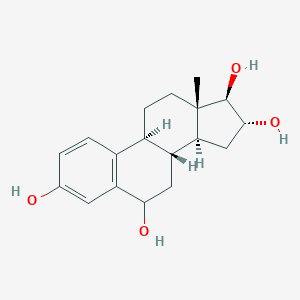

6-Hydroxyestriol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14507-00-7 |

|---|---|

Molecular Formula |

C18H24O4 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,16,17-tetrol |

InChI |

InChI=1S/C18H24O4/c1-18-5-4-11-10-3-2-9(19)6-13(10)15(20)7-12(11)14(18)8-16(21)17(18)22/h2-3,6,11-12,14-17,19-22H,4-5,7-8H2,1H3/t11-,12-,14+,15?,16-,17+,18+/m1/s1 |

InChI Key |

AAKRPOLRKWJRRV-ZVBAVIFISA-N |

SMILES |

CC12CCC3C(C1CC(C2O)O)CC(C4=C3C=CC(=C4)O)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CC(C4=C3C=CC(=C4)O)O |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CC(C4=C3C=CC(=C4)O)O |

Synonyms |

6 alpha-hydroxyestriol 6-hydroxyestriol |

Origin of Product |

United States |

Ii. Biosynthesis and Enzymatic Formation of 6 Hydroxyestriol

Endogenous Formation Pathways and Precursors

The creation of 6-Hydroxyestriol begins with the foundational estrogen molecules, estradiol (B170435) and estrone (B1671321). These precursors undergo a series of enzymatic reactions, primarily hydroxylation, to yield intermediate compounds that are then further transformed.

Hydroxylation of Estradiol and Estrone Precursors to Form 6-Hydroxylated Estrogen Intermediates

The initial and crucial step in the pathway to this compound is the introduction of a hydroxyl group at the 6th position of the steroid's A-ring. nih.gov This reaction, known as 6-hydroxylation, can occur on both estradiol and estrone, leading to the formation of 6-hydroxyestradiol and 6-hydroxyestrone, respectively. oup.com These reactions are catalyzed by NADPH-dependent cytochrome P450 (CYP) enzymes. nih.govnih.gov This hydroxylation can result in two different spatial orientations of the new hydroxyl group, designated as 6α- and 6β-hydroxyestrogens. oup.comcdnsciencepub.com

Subsequent Biotransformation to this compound

Following the initial 6-hydroxylation of estradiol or estrone, further enzymatic modifications lead to the formation of this compound. One identified pathway involves the conversion of 6-hydroxyestradiol to 6-oxoestriol, which is then reduced to form this compound. core.ac.uk Another potential route is the 16α-hydroxylation of 6-hydroxyestrone. Estriol (B74026) itself is primarily formed through the 16α-hydroxylation of estradiol and estrone. wikipedia.org A this compound of undefined stereochemistry has been identified as a urinary metabolite in late pregnancy, alongside 15α-hydroxyestriol. acs.org

Cytochrome P450 (CYP) Isoforms Mediating 6-Hydroxylation

Identification and Characterization of Specific Hepatic CYP Enzymes (e.g., CYP2B1/2B2, CYP1A1/1A2, CYP3A4/3A5)

The liver is a primary site for estrogen metabolism, and several CYP isoforms expressed in this organ have been identified as key players in 6-hydroxylation. nih.govpsu.edu

CYP2B1/2B2: In rat liver microsomes, CYP2B1/2B2 has been identified as a major enzyme responsible for both the 6α- and 6β-hydroxylation of estradiol. oup.com

CYP1A1/1A2: These isoforms also contribute to hepatic 6α-hydroxylation of estradiol. oup.com It's noteworthy that the expression of CYP1A1 and CYP2B1/2 in human liver is typically low unless induced by specific compounds. oup.com

CYP3A4/3A5: The CYP3A subfamily, particularly CYP3A4, is the most abundant CYP isoform in the human liver and is involved in the metabolism of a vast array of substrates, including steroid hormones. medsafe.govt.nz Studies have implicated CYP3A4 and CYP3A5 in the 16α-hydroxylation of estrogens, a related metabolic pathway. oup.com While direct evidence for their role in 6-hydroxylation is less pronounced in the provided context, their broad substrate specificity suggests a potential contribution.

Inducers can significantly impact the activity of these enzymes. For example, phenobarbital (B1680315) and dexamethasone (B1670325) have been shown to markedly stimulate the hepatic 6α- and 6β-hydroxylation of estradiol in rats, while 3-methylcholanthrene (B14862) stimulates 6α- and 7α-hydroxylation. oup.com

Extrahepatic Tissue-Specific CYP Expression and Activity Relevant to 6-Hydroxylation (e.g., mammary gland, uterus, brain, intestinal mitochondria)

The metabolism of estrogens, including 6-hydroxylation, is not confined to the liver. Various extrahepatic tissues possess the enzymatic machinery to modify estrogens locally. oup.compsu.edu This localized metabolism can have significant physiological implications.

Mammary Gland: Cytochrome P450 enzymes that metabolize estrogens are expressed in the mammary gland. oup.com For instance, CYP1B1 is highly expressed in the mammary gland and is primarily involved in 4-hydroxylation, but the presence of other CYP isoforms suggests the potential for local 6-hydroxylation. psu.edunih.gov Studies on MCF-7 human breast cancer cells have shown that 6α-hydroxylation of estradiol is stimulated by exposure to TCDD, and this activity is inhibited by antibodies against rat CYP1A1/1A2. oup.com

Uterus: The uterus is another site of extrahepatic estrogen metabolism. oup.com Pig endometrial cells, for example, effectively catalyze the 6α- and 7α-hydroxylation of estrone. oup.com CYP1B1 is also highly expressed in the uterus. psu.edunih.gov

Brain: A partially purified cytochrome P450 enzyme from rat brain has been shown to catalyze the 6α- and 6β-hydroxylation of estradiol, in addition to other hydroxylations. oup.com

Intestinal Mitochondria: While the provided information does not specifically detail 6-hydroxylation in intestinal mitochondria, it is known that the small intestine has high levels of CYP3A4 activity, which is involved in steroid metabolism. medsafe.govt.nznih.gov

Regioselectivity and Stereoselectivity of CYP-Mediated 6-Hydroxylation (6α- and 6β-hydroxylations)

The enzymatic hydroxylation of estrogens by CYP isoforms is characterized by both regioselectivity (the position of hydroxylation) and stereoselectivity (the spatial orientation of the hydroxyl group).

CYP enzymes can introduce a hydroxyl group at either the 6α or 6β position on the estrogen molecule. oup.com For example, CYP2B1/2B2 in rat liver microsomes is responsible for both 6α- and 6β-hydroxylation of estradiol. oup.com The specific isoform involved often dictates the preferred position and orientation of the hydroxylation. For instance, while CYP1A1 and CYP1A2 primarily catalyze 2-hydroxylation, they also contribute to 6α-hydroxylation. oup.comoup.com The formation of both 6α- and 6β-hydroxyestriol has been documented. acs.org The stereochemical configuration of these metabolites can be assigned based on spectral data, such as NMR. acs.org

Cofactor Requirements for Enzymatic 6-Hydroxylation Activity (e.g., NADPH)

The enzymatic hydroxylation of estrogens, including the formation of this compound, is a metabolic process catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. oup.com These reactions are mono-oxygenase activities, meaning they involve the incorporation of one atom of molecular oxygen into the substrate. The functionality of these microsomal and mitochondrial enzymes is critically dependent on the presence of specific cofactors, primarily the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). oup.comannualreviews.org

NADPH serves as the ultimate electron donor in the CYP catalytic cycle. mdpi.comresearchgate.net The process involves a complex electron transport chain. For microsomal CYPs, electrons are transferred from NADPH to the heme iron of the P450 enzyme via a flavoprotein called NADPH-cytochrome P450 reductase (CPR). mdpi.comresearchgate.netacs.org This reductase contains two flavin cofactors, flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which act as sequential electron carriers. mdpi.comresearchgate.net The transfer of electrons from NADPH reduces the P450 heme iron, enabling the binding and activation of molecular oxygen, which is essential for the hydroxylation of the steroid substrate. mdpi.com

Studies on the in vitro metabolism of estrogens, such as estradiol and estrone, by human liver microsomes have consistently demonstrated that NADPH is the optimal cofactor for supporting the formation of various hydroxylated metabolites. oup.comnih.govnih.gov While other cofactors like NADH can support these reactions to a lesser extent, NADPH is required for maximal enzymatic activity. nih.gov The absolute requirement for NADPH and molecular oxygen is a hallmark of steroid hydroxylase enzymes. annualreviews.org The entire process, from the initial binding of the estrogen substrate to the final release of the hydroxylated product, is a tightly regulated, multi-step catalytic cycle powered by the reducing equivalents provided by NADPH. oup.comannualreviews.org

Modulation of 6-Hydroxylation Enzyme Activity

The activity of cytochrome P450 enzymes responsible for estrogen 6-hydroxylation is not static; it is subject to modulation by a variety of internal and external factors. This regulation occurs primarily at the level of gene expression, leading to either an increase (induction) or decrease (downregulation) in the amount of active enzyme. nih.govpsu.edu This modulation can significantly alter the metabolic profile of estrogens within the body.

The expression and activity of CYP enzymes, particularly those in the CYP3A subfamily which are involved in estrogen metabolism, are influenced by a wide array of compounds. psu.edujst.go.jp

Endogenous Modulators:

Hormones: Steroid hormones themselves can regulate CYP enzyme expression. For instance, in primary human hepatocytes, progesterone (B1679170) has been shown to increase the mRNA expression levels of both CYP3A4 and CYP3A5. jst.go.jp Estradiol, at concentrations relevant to pregnancy, increased the expression of CYP3A4. jst.go.jp Other hormones, such as cortisol and growth hormone, which are elevated during pregnancy, are also known to contribute to the induction of CYP3A activity. jst.go.jp

Bile Acids: These endogenous compounds, synthesized from cholesterol, can affect the expression of CYP genes. Mice fed a purified diet, which resulted in lower plasma bile acid concentrations, showed reduced mRNA expression of several Cyp3a isoforms in the liver. jst.go.jp

Inflammatory Cytokines: The body's inflammatory response can significantly alter drug and steroid metabolism. Major pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), have been shown to downregulate the expression of CYP3A4 and CYP3A5 genes in human hepatocytes. jst.go.jp

Exogenous Modulators:

Drugs: A vast number of pharmaceuticals are known to be inhibitors or inducers of CYP enzymes, leading to potential drug-drug interactions. nih.gov This can consequently affect the metabolism of endogenous substrates like estrogens.

Environmental Chemicals: Exposure to certain environmental compounds can induce CYP expression. For example, polycyclic aromatic hydrocarbons (PAHs) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) are potent inducers of CYP1A1, an enzyme involved in estrogen hydroxylation in extrahepatic tissues. psu.edu This induction is mediated through the aryl hydrocarbon receptor (AhR). psu.edu

| Modulator Type | Compound | Affected CYP Isoform(s) | Effect | Citation |

|---|---|---|---|---|

| Endogenous | Progesterone | CYP3A4, CYP3A5 | Induction | jst.go.jp |

| Endogenous | Estradiol (at pregnancy concentrations) | CYP3A4 | Induction | jst.go.jp |

| Endogenous | Interleukin-6 (IL-6) | CYP3A4, CYP3A5 | Downregulation | jst.go.jp |

| Endogenous | Tumor Necrosis Factor-α (TNF-α) | CYP3A4, CYP3A5 | Downregulation | jst.go.jp |

| Exogenous | Polycyclic Aromatic Hydrocarbons (PAHs) | CYP1A1 | Induction | psu.edu |

| Exogenous | TCDD | CYP1A1 | Induction | psu.edu |

Interindividual differences in estrogen metabolism can be attributed, in part, to genetic variations within the genes encoding cytochrome P450 enzymes. srce.hrrjptonline.org These variations, known as single-nucleotide polymorphisms (SNPs), can result in enzymes with altered catalytic activity, leading to different metabolic profiles among individuals. rjptonline.orgresearchgate.net Such genetic polymorphisms are a key factor in determining individual susceptibility to certain diseases and responses to drugs. srce.hr

Several CYP genes involved in estrogen metabolism are known to be polymorphic:

CYP1A1: This gene, which codes for an enzyme primarily expressed in extrahepatic tissues, has several known polymorphisms. nih.gov For example, the C4887A polymorphism has been associated with accelerated estrogen catabolism. nih.gov

CYP1B1: This enzyme is highly expressed in estrogen target tissues like the breast and uterus and is particularly important for the 4-hydroxylation of estradiol. psu.eduresearchgate.net Several functional polymorphisms have been identified in the CYP1B1 gene that lead to amino acid substitutions and result in variant enzymes with significantly higher catalytic efficiencies for estrogen hydroxylation compared to the wild-type enzyme. researchgate.netnih.gov

CYP2C19: This enzyme also participates in estrogen hydroxylation, specifically contributing to 16α-hydroxylation. aacrjournals.org Genetic variants in CYP2C19 are well-known for causing significant interindividual differences in the metabolism of numerous drugs, and these variants also affect steroid metabolism. srce.hraacrjournals.org

These genetic differences can alter the balance between different hydroxylation pathways (e.g., 2-, 4-, 6-, or 16-hydroxylation), potentially impacting an individual's lifetime exposure to various estrogen metabolites and influencing hormone-related health outcomes. researchgate.netnih.govresearchgate.net

| Gene | Polymorphism | Impact on Enzyme/Metabolism | Citation |

|---|---|---|---|

| CYP1A1 | C4887A | Associated with accelerated estrogen catabolism. | nih.gov |

| CYP1B1 | Leu432Val | Variant (Val) shows higher catalytic efficiency for estrogen hydroxylation. | researchgate.netnih.gov |

| CYP3A5 | Functional vs. Non-functional alleles | Functional alleles contribute to 16α-hydroxylation of estrone. | aacrjournals.org |

| CYP2C19 | Various known polymorphisms | Contributes to 16α-hydroxylation of estrone; variants cause differences in metabolism. | srce.hraacrjournals.org |

Iii. Stereochemistry and Epimeric Forms of 6 Hydroxyestriol

Chemical and Biological Characterization of 6α-Hydroxyestriol

Chemical Characterization:

6α-Hydroxyestriol, with the systematic name (6S,8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,16,17-tetrol, is a metabolite of the primary estrogen, estriol (B74026). ontosight.ai Its structure is defined by the equatorial orientation of the hydroxyl group at the C-6 position. The preparation and configurational assignments of 6α-hydroxyestriol have been described based on nuclear magnetic resonance (NMR) spectral data. researchgate.netnih.gov

Interactive Data Table: Chemical Properties of 6α-Hydroxyestriol

| Property | Value | Source |

| Chemical Formula | C18H24O3 | medchemexpress.com |

| Molecular Weight | 288.38 g/mol | medchemexpress.com |

| CAS Number | 7291-49-8 | ontosight.ai |

Biological Characterization:

As a metabolite of estriol, 6α-hydroxyestriol is involved in the broader metabolic pathways of estrogens. ontosight.ai Studies have shown that it possesses weak estrogenic activity. koreascience.kr Research on various estrogen metabolites has indicated that modifications at the C-6 position, such as hydroxylation, can significantly reduce the binding affinity for both estrogen receptor α (ERα) and estrogen receptor β (ERβ) compared to estradiol (B170435). oup.com For instance, both 6α-hydroxyestradiol and its β-epimer exhibit markedly reduced binding affinities for these receptors. oup.com

Chemical and Biological Characterization of 6β-Hydroxyestriol

Chemical Characterization:

6β-Hydroxyestriol is the epimer of 6α-hydroxyestriol, with the hydroxyl group at the C-6 position in the axial orientation. The synthesis and spectral properties of 6β-hydroxyestriol have also been reported, with configurational assignments confirmed through NMR spectroscopy. researchgate.netnih.gov

Interactive Data Table: Chemical Properties of 6β-Hydroxyestriol

| Property | Value | Source |

| Chemical Formula | C18H24O3 | researchgate.net |

| Molecular Weight | 288.38 g/mol | wikipedia.org |

Biological Characterization:

Similar to its alpha epimer, 6β-hydroxyestriol is a metabolite of estriol and exhibits weak estrogenic properties. The 6β-hydroxylation of estrogens is a recognized metabolic pathway in both animals and humans. oup.com Research has shown that 6β-hydroxyestradiol, a related compound, has significantly lower binding affinities for ERα and ERβ compared to estradiol. oup.com This suggests that the stereochemistry at the C-6 position plays a crucial role in receptor interaction and subsequent biological activity.

Stereochemical Assignments and Relative Abundance of Epimers in Biological Systems

The definitive assignment of the stereochemistry of the 6-hydroxyestriol epimers was accomplished through synthesis and detailed analysis of their nuclear magnetic resonance (NMR) and circular dichroism (CD) spectra. researchgate.netnih.gov These spectroscopic methods allow for the unambiguous determination of the spatial orientation of the hydroxyl group at the C-6 position.

In biological systems, the relative abundance of the 6α and 6β epimers can vary. For example, 6α-hydroxylated metabolites of estrone (B1671321) and estradiol have been identified as major biotransformation products in the pig uterus. oup.com In humans, both 6α- and 6β-hydroxylation of estrogens are recognized as quantitatively significant metabolic pathways. oup.com The formation of these metabolites is catalyzed by cytochrome P450 enzymes in the liver. oup.com For instance, antibodies developed against certain estriol derivatives have shown significant cross-reactivity with 6α-hydroxyestriol, indicating its presence as a notable metabolite. core.ac.uk The relative amounts of these epimers can be influenced by various factors, including the specific enzymes involved and the physiological state of the individual.

Iv. Biological Activities and Functional Implications of 6 Hydroxyestriol in Research Models

Estrogen Receptor-Independent Biological Actions

Despite their weak interaction with classical nuclear estrogen receptors, some estrogen metabolites are hypothesized to exert biological effects through alternative, receptor-independent pathways. oup.comacs.org Evidence suggests that certain metabolites may function as local mediators in the tissues where they are formed, activating unique receptors or effector systems distinct from ERα and ERβ. oup.comdtic.mil This concept posits that the biological activity of the parent hormone, estradiol (B170435), may be mediated not only by the hormone itself but also by its locally produced metabolites. oup.com These metabolites could have roles in physiology and disease that have been historically masked because they also bind, albeit weakly, to the more abundant classical ERs. dtic.mil The idea of unique biological responses, independent of classical ER activation, opens an important area of research into the full spectrum of estrogenic action. oup.com

Presence and Distribution of 6-Hydroxyestriol in Biological Matrices

This compound is a known metabolite of estriol (B74026), which itself is a major estrogen, particularly during pregnancy. ontosight.ai The metabolic transformation of estrogens occurs primarily in the liver, but also in extrahepatic tissues where estrogen action is targeted. oup.comresearchgate.net Consequently, hydroxylated metabolites can be found in various biological matrices. For instance, cytochrome P450 enzymes in the brain have been shown to catalyze the 6α- and 6β-hydroxylation of estradiol. oup.com Studies have also quantified estrogen metabolites, including this compound, in human urine, where its levels, corrected for creatinine, have been analyzed in research contexts such as postmenopausal bone health. oup.com The presence of these metabolites in different biological fluids and tissues underscores the widespread nature of estrogen metabolism throughout the body. oup.comoup.comresearchgate.net

Identification and Presence in Human Late Pregnancy Urine

The analysis of urine from pregnant women has been a valuable source for identifying estrogen metabolites. Early research efforts successfully isolated 6α-hydroxyoestrone from the urine of women in late pregnancy. nih.gov These studies highlighted the instability of free 6α- and 6β-hydroxylated estrogens under acidic conditions, necessitating careful experimental procedures to prevent molecular rearrangement. nih.gov By avoiding acidic steps and using techniques like paper and partition chromatography, researchers were able to isolate and identify crystalline 6α-hydroxyoestrone from large volumes of late-pregnancy urine. nih.gov More recent studies have also identified 4-hydroxyestriol (B1203195) in the urine of pregnant women, further demonstrating the diversity of hydroxylated estrogen metabolites formed in the human body. wikipedia.orgnih.gov The presence of estetrol (B1671307) (E4), another hydroxylated estrogen, is also well-documented in maternal urine from the ninth week of gestation. wikipedia.orgresearchgate.net

Formation Observed in Human Liver Microsome Preparations

The liver is a primary site for the metabolism of estrogens. annualreviews.org Studies using human liver microsome preparations have been instrumental in elucidating the enzymatic pathways involved. The 6β-hydroxylation of steroid hormones, including estrogens, has been identified as a major route of NADPH-dependent oxidative metabolism in these preparations. nih.gov Research has established that a specific cytochrome P450 enzyme is the principal catalyst for the 6β-hydroxylation of steroids in human liver microsomes. nih.gov The formation of 6-hydroxylated derivatives of estradiol and estrone (B1671321) has been known for decades, with early studies demonstrating this process in mouse liver microsomes. oup.com This NADPH-dependent 6-hydroxylation is a quantitatively significant pathway in both rodents and humans. oup.com

Mechanistic Implications of 6-Hydroxylated Estrogens in Cellular Processes

The hydroxylation of estrogens at the C6 position is not merely a step in their elimination but has significant mechanistic implications for cellular processes, including the generation of reactive molecules that can interact with cellular macromolecules like DNA.

Generation of Reactive Intermediates from 6-Hydroxylated Estrogen Derivatives

The metabolic activation of estrogens can lead to the formation of reactive intermediates. nih.gov Specifically, 6-hydroxylated estrogens are precursors to such reactive species. acs.org While catechol estrogens, which are hydroxylated at the 2- or 4-positions, can be oxidized to reactive quinones and semiquinones, 6-hydroxylated estrogens present a different pathway for generating reactive intermediates. wikipedia.orgresearchgate.net It has been proposed that the hydroxyl group at the C-6 position of estrogens can be sulfonated, creating highly reactive benzyl (B1604629) esters. acs.org These sulfate (B86663) conjugates are considered potential reactive intermediates that can damage cellular components. oup.com

Role of 6-Hydroxyestrogen 6-Sulfates in Model Carcinogenesis Studies and DNA Adduct Formation

The potential for 6-hydroxylated estrogens to contribute to carcinogenesis has been investigated through model studies. The theory is that sulfoconjugation of the benzylic hydroxyl group at the C6-position produces sulfates that can react with DNA, potentially initiating cancer. nih.gov To test this, synthetic model compounds, specifically two epimeric 6-sulfates of a 3-methoxyestrogen derivative, were created. nih.gov When these 6-hydroxyestrogen 6-sulfates were reacted with adenine (B156593) under mild conditions, they formed adenine adducts. nih.gov The major product was identified as N6-[3-methoxyestra-1,3,5(10)-trien-6β-yl] adenine, along with its 6α-isomer. nih.gov These findings support the hypothesis that 6-hydroxylation and subsequent sulfonation of estrogens can lead to the formation of DNA adducts, a critical step in chemical carcinogenesis. acs.orgnih.gov This mechanism is analogous to the activation of other carcinogens where sulfonation of a hydroxyl group creates a reactive ester that forms covalent bonds with DNA. acs.org

Contribution to Oxidative Metabolism of Estrogens in Biological Systems

The oxidative metabolism of estrogens is a complex network of pathways involving various cytochrome P450 enzymes. oup.com Hydroxylation reactions occur at several positions on the estrogen molecule, including C-2, C-4, C-6, and C-16, leading to a variety of metabolites. researchgate.net The 6-hydroxylation of estradiol and estrone is a well-established NADPH-dependent process in the liver of both animals and humans. oup.com While 2- and 4-hydroxylation pathways leading to catechol estrogens have been extensively studied for their role in carcinogenesis through the formation of reactive quinones, the 6-hydroxylation pathway represents another significant route of oxidative metabolism. oup.comoup.comdovepress.com This metabolic diversification underscores the complexity of estrogen function and elimination in biological systems. annualreviews.org

Interactive Data Table: Research Findings on this compound and Related Compounds

| Finding | Compound(s) Studied | Biological Matrix/System | Key Observation | Reference(s) |

| Detection | 6α-hydroxyestradiol | Human Ovarian Follicular Fluid | Detected at a concentration of 13.2 ± 0.9 ng/ml. | oup.com |

| Isolation | 6α-hydroxyoestrone | Human Late Pregnancy Urine | Crystalline material isolated and identified. | nih.gov |

| Formation | 6-hydroxylated estrogens | Human Liver Microsomes | 6β-hydroxylation is a major NADPH-dependent metabolic pathway. | nih.gov |

| Reactivity | 6-hydroxyestrogen 6-sulfates (model compounds) | Chemical Reaction with Adenine | Formation of N6-adenine adducts. | nih.gov |

| DNA Adducts | 6-hydroxyestrogen 6-sulfates | Model Carcinogenesis Studies | Implicated in initiating carcinogenesis through DNA adduct formation. | acs.orgnih.gov |

V. Further Metabolism and Conjugation of 6 Hydroxyestriol

Phase II Metabolism Pathways

Phase II metabolism involves the conjugation of metabolites with endogenous molecules to produce water-soluble compounds that can be easily excreted. drughunter.comwikipedia.org For estrogens and their hydroxylated derivatives like 6-hydroxyestriol, the most significant Phase II pathways are glucuronidation and sulfation. drughunter.comwikipedia.org

Glucuronidation is a major pathway in the metabolism of estrogens, attaching a glucuronic acid moiety to the steroid molecule. wikipedia.orgnih.gov This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also found in other tissues like the intestine. wikipedia.organnualreviews.org The process utilizes uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) as the donor of the glucuronic acid group. wikipedia.org

Research indicates that specific UGT isozymes are responsible for the glucuronidation of different estrogens. For instance, the UGT2B4 isozyme is known to be active on polyhydroxylated estrogens. hmdb.cahmdb.ca Given its structure with multiple hydroxyl groups, this compound is a likely substrate for such enzymes. The conjugation typically occurs at one of the hydroxyl groups on the steroid nucleus, rendering the compound significantly more hydrophilic. nih.gov While direct studies on this compound glucuronidation are limited, the metabolism of similar compounds, such as estriol (B74026), provides a strong model. Estriol is extensively conjugated, with estriol-16α-glucuronide being a major metabolite found in urine. annualreviews.orgwikipedia.org This suggests that this compound is also likely converted to various glucuronide conjugates before excretion.

Sulfation is another key Phase II conjugation pathway for estrogens, catalyzed by sulfotransferase enzymes (SULTs). nih.gov This reaction involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the estrogen. Estrogen sulfotransferase 1E1 (Sult1e1) is a key enzyme that sulfonates estrogens, converting them into biologically inactive forms. nih.gov

While sulfation is a known metabolic route for primary estrogens like estradiol (B170435) and estrone (B1671321), its quantitative significance for hydroxylated metabolites such as this compound is less clear. annualreviews.orgoup.com Some research has questioned whether significant sulfation of 6α- or 6β-hydroxylated estrogen metabolites occurs in vivo. oup.com Studies on the excretion of estrogen conjugates in late pregnancy have shown that estrogen sulfates constitute only a small fraction of the total conjugates. annualreviews.org However, studies in baboons, whose estrogen metabolism closely resembles that of humans, identified estriol 3-sulfate as a notable urinary metabolite, accounting for 13.4% of excreted estriol. wikipedia.org This indicates that sulfation at specific positions is a relevant, albeit potentially less dominant, pathway compared to glucuronidation for hydroxylated estriol derivatives.

Excretion Pathways and Metabolite Profiles

The water-soluble glucuronide and sulfate (B86663) conjugates of this compound are primarily eliminated from the body via the kidneys and excreted in the urine. wikipedia.orgoup.com The profile of these excreted metabolites provides insight into the metabolic pathways and can be quantitatively analyzed in biological samples.

The primary route of excretion for estrogen metabolites is through the urine, after conjugation in the liver. hmdb.caoup.com A study on postmenopausal women identified this compound as one of the estrogen metabolites detectable in urine, alongside compounds like estrone, estradiol, estriol, and 16-ketoestradiol. oup.com

The excretion profile of estriol and its conjugates has been studied more extensively and serves as a useful analogue. In baboons, the main urinary metabolites of intravenously administered estriol were identified as: wikipedia.org

| Metabolite | Percentage of Urinary Excretion |

| Estriol 16α-glucuronide | 65.8% |

| Estriol 3-glucuronide | 14.2% |

| Estriol 3-sulfate | 13.4% |

| Estriol 3-sulfate 16α-glucuronide | 5.1% |

This data highlights the predominance of glucuronidation in the excretion of estriol. Given its structural similarity, this compound is expected to be excreted predominantly as glucuronide conjugates, with a smaller fraction excreted as sulfate conjugates. The exact positions of conjugation on the this compound molecule have not been as extensively characterized but are likely to involve the various hydroxyl groups present.

Accurate measurement of estrogen metabolites like this compound in biological fluids such as urine and plasma is crucial for metabolic studies. Modern analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are favored for their high selectivity and sensitivity over traditional immunoassays. nih.govresearchgate.netfarmaciajournal.com

A common procedure for analyzing urinary estrogens involves several steps: oup.comoup.com

Sample Extraction: The sample, often urine, is first purified using techniques like solid-phase extraction (SPE) to isolate the estrogen fraction from the complex biological matrix. nih.govoup.com

Enzymatic Hydrolysis: Since most estrogens in urine are conjugated, a hydrolysis step using enzymes like β-glucuronidase and arylsulfatase is necessary to cleave the glucuronide and sulfate groups, releasing the free steroid for analysis. oup.com

Chromatographic Separation and Detection: The extracted and hydrolyzed metabolites are then separated and quantified using methods such as HPLC or GC, coupled with a mass spectrometer for precise identification and measurement. nih.govresearchgate.netoup.com

One study detailing the quantitative analysis of various urinary estrogen metabolites, including this compound, reported the following performance metrics for their method: oup.com

| Parameter | Value Range |

| Recovery | 80.97% – 97.81% |

| Intraday Relative SD | 0.24% – 10.52% |

| Interday Relative SD | 1.05% – 10.24% |

These figures demonstrate that reproducible and quantitative methods have been developed for the analysis of this compound in biological samples, enabling its use in clinical and research settings. oup.com

Vi. Synthetic Chemistry and Structural Elucidation of 6 Hydroxyestriol

Chemical Synthesis Methodologies for 6-Hydroxyestriol and its Epimers

The creation of this compound in the laboratory involves precise chemical reactions designed to introduce a hydroxyl group at the C-6 position of the estriol (B74026) steroid nucleus. The orientation of this hydroxyl group, either alpha (α) or beta (β), is a critical aspect of the synthesis, leading to the formation of different epimers with distinct properties.

Strategies for Stereoselective Synthesis (e.g., from 6-oxoestriol)

A primary strategy for the synthesis of this compound epimers involves the reduction of 6-oxoestriol. collectionscanada.gc.ca This precursor, which has a ketone group at the C-6 position, can be chemically reduced to form a hydroxyl group. The choice of reducing agent and reaction conditions plays a pivotal role in determining the stereochemical outcome, that is, the ratio of the resulting 6α-hydroxyestriol and 6β-hydroxyestriol epimers. For instance, the reduction of 6-ketoestradiol (B191673) has been shown to predominantly yield the 6α-alcohol epimer. collectionscanada.gc.ca

Stereoselective synthesis is a key focus in this area, aiming to produce a specific epimer in high yield. rsc.orgrsc.org For example, in the synthesis of related estradiol (B170435) derivatives, the reduction of a 6-oxo intermediate with sodium borohydride (B1222165) in methanol (B129727) resulted in the formation of the 6α-hydroxy compound as a single isomer. researchgate.net Similarly, the reduction of a protected 6-oxoestradiol derivative's oxime with zinc in ethanol (B145695) has been shown to afford the 6α-aminoestradiol with a high degree of epimeric excess. nih.gov These examples highlight the importance of carefully selected reagents and protecting groups to control the stereochemistry at the C-6 position.

Precursor Compounds and Reaction Pathways

The synthesis of this compound typically begins with a more readily available steroid precursor, such as estrone (B1671321) or estriol itself. acs.orggoogle.com A common pathway involves the introduction of a ketone group at the C-6 position to form 6-oxoestriol or a protected derivative. acs.org This can be achieved through various oxidation reactions.

Once 6-oxoestriol or its triacetate form is obtained, the subsequent reduction of the C-6 ketone is the critical step that yields the desired this compound epimers. acs.org The reaction pathway can be influenced by the use of protecting groups on the other hydroxyl groups of the estriol molecule. These protecting groups can shield certain parts of the molecule from reacting, thereby directing the reaction towards the desired outcome. Following the reduction, any protecting groups are removed to yield the final 6α- and 6β-hydroxyestriol products. google.com

Another approach involves the use of microbial hydroxylation, where specific microorganisms are used to introduce a hydroxyl group at a particular position on the steroid scaffold. researchgate.net This method can offer high regio- and stereoselectivity.

Structural Characterization and Configurational Assignments

Once synthesized, it is imperative to accurately determine the three-dimensional structure of the this compound epimers and to differentiate between them. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules, including the subtle differences between stereoisomers. oxinst.comnews-medical.netlibretexts.org By analyzing the chemical shifts and coupling constants in the NMR spectrum, the spatial arrangement of atoms within the molecule can be determined.

For this compound, NMR spectral data is fundamental in assigning the configuration of the hydroxyl group at C-6. acs.orgnih.gov The orientation of the 6-hydroxyl group (α or β) influences the magnetic environment of nearby protons, leading to distinct signals in the ¹H NMR spectrum that allow for the unambiguous differentiation of the two epimers. magritek.com Two-dimensional NMR techniques, such as COSY and HSQC, can provide further confirmation of the structural assignments by revealing correlations between different nuclei. oxinst.comnews-medical.net

Utilization of Circular Dichroism (CD) Spectroscopy for Configurational Assignments

Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. mtoz-biolabs.comencyclopedia.pub This technique is particularly well-suited for determining the absolute configuration of stereoisomers. mtoz-biolabs.com

The CD spectra of 6α-hydroxyestriol and 6β-hydroxyestriol are distinct and provide definitive evidence for their respective configurations. acs.org The shape and sign of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry of the molecule. acs.orgnih.gov For instance, the CD spectrum of 6α-hydroxyestriol shows negative Cotton effects at specific wavelengths, while 6β-hydroxyestriol exhibits positive Cotton effects. acs.org By comparing the experimental CD spectra with those of reference compounds or with theoretical calculations, the absolute configuration of the newly synthesized epimers can be confidently assigned. encyclopedia.pub

Chromatographic Methods for Epimeric Separation and Purity Assessment

Chromatographic techniques are essential for the separation of the this compound epimers from the reaction mixture and for assessing their purity. acgpubs.orgendocrine-abstracts.org High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. core.ac.uk

By using specialized columns and carefully optimized mobile phases, it is possible to achieve baseline separation of the 6α- and 6β-hydroxyestriol epimers. core.ac.uk For instance, thin-layer chromatography (TLC) has been used to monitor the progress of the synthesis and to identify the presence of both epimers. acs.org Column chromatography is then often employed for the preparative separation of the two isomers. acgpubs.org The purity of the separated epimers can be assessed by the presence of a single, sharp peak in the chromatogram. The use of derivatization reagents can sometimes enhance the separation and detection of these steroid compounds in LC-MS analysis. researchgate.net

Vii. Advanced Analytical Methodologies for 6 Hydroxyestriol Quantification in Research

Sample Preparation and Extraction Techniques for Biological Matrices

Effective sample preparation is a critical initial step to isolate 6-hydroxyestriol from interfering substances present in biological matrices such as plasma, serum, and urine. The choice of extraction technique depends on the specific matrix, the concentration of the analyte, and the subsequent analytical method.

Liquid-liquid extraction (LLE) is a conventional and widely used technique for the extraction of steroids, including this compound, from aqueous biological fluids. mdpi.comlibretexts.org This method partitions solutes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. libretexts.orgyoutube.com The selection of the organic solvent is crucial and is based on the polarity of the target analyte. For estrogens, which are relatively nonpolar, solvents like diethyl ether, ethyl acetate (B1210297), or a mixture of hexane (B92381) and ethyl acetate are commonly employed. aacrjournals.org

The general procedure involves mixing the biological sample with the chosen organic solvent in a separatory funnel. youtube.com After vigorous shaking to facilitate the transfer of the analyte into the organic phase, the layers are allowed to separate. youtube.com The organic layer, now containing the estrogen metabolites, is collected. youtube.com This process may be repeated multiple times with fresh solvent to maximize recovery. youtube.com The combined organic extracts are then typically washed with a dilute acid or base to remove basic or acidic impurities, respectively, and finally with water to remove any residual salts. youtube.com The final step involves drying the organic extract, often with a solid drying agent, and evaporating the solvent to concentrate the analyte before chromatographic analysis. youtube.com

Factors influencing the efficiency of LLE include the pH of the aqueous phase, the solvent-to-sample volume ratio, and the number of extraction steps. Adjusting the pH can optimize the partitioning of the analyte into the organic phase. While effective, LLE can be labor-intensive and may require large volumes of organic solvents. nih.gov

Table 1: Comparison of Organic Solvents in LLE for Estrogen Metabolites

| Solvent System | Target Analytes | Recovery Rate | Reference |

| Hexane and Ethyl Acetate | Catechol estrogens/estrones | 60-97% | aacrjournals.org |

| Ethyl Acetate | 6α-hydroxycortisol and 6β-hydroxycortisol | Not specified | nih.gov |

| Diethyl Ether | Estradiol (B170435) | Not specified | frontiersin.org |

| Dichloromethane (DCHM) | Estradiol and its metabolites | High signal intensity | researchgate.net |

Solid-phase extraction (SPE) has become an increasingly popular alternative to LLE for the purification and concentration of analytes from complex matrices. bg.ac.rsthermofisher.com This technique utilizes a solid adsorbent material, typically packed into a cartridge or a 96-well plate, to selectively retain the analyte of interest while allowing interfering substances to pass through. bg.ac.rsgcms.cz For the extraction of estrogen metabolites like this compound, reversed-phase sorbents such as C18-bonded silica (B1680970) are commonly used. frontiersin.orgnih.gov

The SPE process generally involves four key steps:

Conditioning: The sorbent is treated with a solvent, such as methanol (B129727), to activate the stationary phase, followed by an equilibration step with water or a buffer to prepare the sorbent for the sample. frontiersin.orgnih.gov

Loading: The biological sample, often pre-treated (e.g., diluted or pH-adjusted), is passed through the cartridge. gcms.cznih.gov The nonpolar estrogen metabolites adsorb to the C18 stationary phase.

Washing: The cartridge is washed with a weak solvent (e.g., a low percentage of methanol in water) to remove polar, interfering compounds that may have been retained. nih.gov

Elution: A strong, nonpolar organic solvent, such as methanol or acetonitrile (B52724), is used to disrupt the interaction between the analyte and the sorbent, allowing for the collection of the purified and concentrated analyte. thermofisher.comnih.gov

SPE offers several advantages over LLE, including higher recovery, reduced solvent consumption, and the potential for automation, making it suitable for high-throughput analysis. nih.gov The selectivity of SPE can be further enhanced by optimizing the sorbent material, wash, and elution solvents.

Table 2: Representative SPE Protocol for Estrogen Metabolites from Urine

| Step | Reagent/Solvent | Purpose |

| Conditioning | Acetone, followed by Methanol, then Water | To activate and equilibrate the C18 sorbent. nih.gov |

| Sample Loading | Urine sample diluted with water (pH adjusted to 7) | To load the sample onto the SPE cartridge. nih.gov |

| Washing 1 | 5% (v/v) Methanol in water | To remove highly polar interferences. nih.gov |

| Washing 2 | 20% (v/v) Methanol in water | To elute conjugated metabolites (sulfates and glucuronides). nih.gov |

| Washing 3 | 45% (v/v) Methanol in water | To remove remaining polar interferences. nih.gov |

| Elution | Methanol, followed by Acetone | To elute the unconjugated estrogen metabolites. nih.gov |

In biological systems, a significant portion of estrogen metabolites, including this compound, exist in conjugated forms, primarily as glucuronides and sulfates. nih.govusda.gov These conjugates are more water-soluble and are readily excreted. nih.gov For the comprehensive analysis of total this compound (both free and conjugated), an enzymatic hydrolysis step is essential prior to extraction and analysis. nih.govresearchgate.net

This process involves the use of enzymes that specifically cleave the glucuronide or sulfate (B86663) moieties from the steroid molecule. A crude enzyme preparation from Helix pomatia, containing both β-glucuronidase and arylsulfatase activities, is commonly used for this purpose. oup.com Alternatively, more specific purified enzymes can be employed.

The hydrolysis is typically carried out by incubating the biological sample (e.g., urine) with the enzyme preparation in a buffer at an optimal pH and temperature. oup.comnih.gov For instance, a common procedure involves incubation in an acetate buffer (pH 5.0) overnight at 37°C or for a shorter duration at a higher temperature, such as 3 hours at 55°C. oup.com Following hydrolysis, the now unconjugated this compound can be efficiently extracted using LLE or SPE. oup.com It is crucial to optimize the hydrolysis conditions, including enzyme concentration, incubation time, and temperature, to ensure complete cleavage of the conjugates for accurate quantification. nih.gov

Chromatographic Separation Techniques

Following extraction and purification, chromatographic techniques are employed to separate this compound from other estrogen metabolites and remaining matrix components before its quantification.

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the comprehensive profiling of estrogen metabolites. nih.govunito.it GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. restek.com

Due to the low volatility of estrogen metabolites, a derivatization step is essential before GC analysis. nih.gov This process involves chemically modifying the polar hydroxyl and keto groups to form more volatile and thermally stable derivatives, such as trimethylsilyl (B98337) (TMS) or pentafluoropropionyl (PFP) ethers. nih.govnih.gov This derivatization not only improves chromatographic behavior but can also enhance detection sensitivity. nih.gov

In a typical GC-MS analysis of estrogen metabolites, the derivatized sample is injected into the GC system, where the compounds are separated on a capillary column (e.g., a nonpolar HP-5MS column). austinpublishinggroup.com The temperature of the column is programmed to increase over time to facilitate the elution of compounds with different boiling points. austinpublishinggroup.com The separated compounds then enter the mass spectrometer, which provides both qualitative identification based on mass spectra and quantitative data. nih.gov The high resolution of capillary GC allows for the separation of closely related isomers, which is critical for accurate estrogen profiling. nih.gov

Table 3: Example GC-MS Parameters for Estrogen Metabolite Analysis

| Parameter | Condition | Reference |

| Gas Chromatograph | ||

| Column | HP-5 MS (30m x 0.25mm I.D., 0.25µm film thickness) | austinpublishinggroup.com |

| Carrier Gas | Helium (flow rate: 2 ml/min) | austinpublishinggroup.com |

| Injection Mode | Splitless | austinpublishinggroup.com |

| Temperature Program | Initial 140°C (1 min), ramp to 310°C at 40°C/min, hold for 2.5 min | austinpublishinggroup.com |

| Mass Spectrometer | ||

| Transfer Line Temp. | 280°C | austinpublishinggroup.com |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) | nih.gov |

High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of estrogen metabolites, including this compound. mdpi.comresearchgate.net HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. basicmedicalkey.com A significant advantage of HPLC over GC is that derivatization is often not required, simplifying sample preparation. nih.gov

Reversed-phase HPLC is the most common mode used for estrogen analysis. nih.gov In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. lcms.czyoutube.com A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed to achieve optimal separation of a wide range of estrogen metabolites with varying polarities. lcms.cz

The separated compounds are then detected using various detectors. Ultraviolet (UV) detectors can be used, but for the low concentrations of endogenous estrogens, more sensitive techniques like fluorescence detection (FLD) or mass spectrometry (LC-MS/MS) are preferred. mdpi.comresearchgate.net LC-MS/MS, in particular, offers high sensitivity and specificity, making it the gold standard for the quantification of low-abundance steroids like this compound in complex biological matrices. acs.org

Table 4: Illustrative HPLC Gradient Elution Program for Estrogen Separation

| Time (minutes) | % Mobile Phase A (Water with 0.1% Formic Acid) | % Mobile Phase B (Methanol) |

| 0 | 24 | 76 |

| 8 | 0 | 100 |

| 8.1 | 24 | 76 |

| 11 | 24 | 76 |

This is an example based on a method for estradiol and its metabolites, which would be adapted for this compound analysis. researchgate.net

Mass Spectrometry (MS) Detection and Quantification Strategies

Mass spectrometry-based methods provide unparalleled specificity and sensitivity for the simultaneous measurement of multiple estrogen metabolites. acs.orgnih.gov The choice between gas chromatography (GC) and liquid chromatography (LC) as the separation technique depends on the specific requirements of the analysis, including the complexity of the biological matrix and the desired throughput. nih.gov

Gas chromatography-mass spectrometry has historically been a robust technique for the analysis of steroid hormones, including estrogen metabolites. unito.itnih.gov For compounds like this compound, which are not inherently volatile, chemical derivatization is a mandatory step to increase their volatility and thermal stability, making them suitable for GC analysis. restek.comresearchgate.net This process also improves chromatographic peak shape and enhances ionization efficiency. endocrine-abstracts.orgrestek.com

GC-MS methods have been developed for the comprehensive profiling of urinary estrogens. endocrine-abstracts.orgunito.it In a typical workflow, urine samples undergo enzymatic hydrolysis to deconjugate the metabolites, followed by extraction and derivatization. endocrine-abstracts.orgunito.it Trimethylsilyl (TMS) ether derivatives are commonly prepared to block polar hydroxyl groups. nih.govnih.gov The derivatized analytes are then separated on a capillary GC column and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode to enhance sensitivity by monitoring specific fragment ions characteristic of the target analyte. nih.govaustinpublishinggroup.com

Tandem mass spectrometry (GC-MS/MS) further increases selectivity by subjecting a specific precursor ion from the initial mass analysis to fragmentation, and then analyzing the resulting product ions. This technique is particularly valuable for complex biological matrices where co-eluting compounds might interfere with the quantification of the target analyte. While GC-MS is a powerful tool, it does not suffer from ion suppression effects common in LC-MS, though matrix components can still deposit in the system and affect performance over time. nih.gov

Table 1: GC-MS Parameters for Estrogen Metabolite Analysis

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Derivatization Agent | MSTFA/TMCS; BSTFA | Increases volatility and thermal stability. researchgate.netnih.gov |

| GC Column | HP-5MS, MXT-1 | Separation of analytes based on boiling point and polarity. nih.govaustinpublishinggroup.com |

| Ionization Mode | Electron Ionization (EI) | Generates reproducible fragmentation patterns for identification. nih.gov |

| MS Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | Enhances sensitivity (SIM) or provides full spectral data (Full Scan). nih.govaustinpublishinggroup.com |

| Quantification Limit (General Estrogens) | 0.02–0.5 ng/mL | Demonstrates the high sensitivity of the method. nih.gov |

In recent years, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for quantifying estrogen metabolites due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for high-temperature volatilization. nih.govfarmaciajournal.com Ultra-performance liquid chromatography (UPLC), which uses smaller column particles, offers higher resolution and faster analysis times compared to conventional HPLC. mednexus.orgresearchgate.net

Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of estrogens, as it is a soft ionization method suitable for polar and thermally labile molecules. farmaciajournal.com LC-ESI-MS/MS methods have been developed for the simultaneous quantification of numerous estrogen metabolites in various biological fluids, including serum, plasma, and urine. nih.govresearchgate.netresearchgate.net These methods typically involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. nih.govresearchgate.net

For enhanced sensitivity, particularly for low-concentration metabolites, chemical derivatization can also be employed in LC-MS. nih.govbiorxiv.org For example, dansylation can be used to improve the ionization efficiency of the analytes. nih.govresearchgate.net The high selectivity of LC-MS/MS allows for the accurate measurement of structurally similar isomers, which is a significant advantage over immunoassays. endocrine-abstracts.orgfarmaciajournal.com

Table 2: UPLC-MS/MS Method Characteristics for Estrogen Analysis

| Parameter | Example Specification | Advantage |

|---|---|---|

| Chromatography | UPLC with C18 or Phenyl column | High-resolution separation and short run times. nih.govmednexus.org |

| Ionization Source | Electrospray Ionization (ESI) | Suitable for polar, non-volatile compounds like estrogen metabolites. farmaciajournal.com |

| MS Analyzer | Triple Quadrupole | Enables highly selective and sensitive multiple reaction monitoring (MRM). nih.gov |

| Sample Volume | As low as 0.1 - 0.5 mL of serum or urine | Minimally invasive and conserves precious samples. acs.orgnih.govnih.gov |

| Sensitivity (LLOQ) | pg/mL range | Allows for quantification of low-level endogenous metabolites. nih.govacs.org |

Chemical Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity

Chemical derivatization is a key strategy to improve the analytical performance of both GC-MS and LC-MS methods for this compound and other estrogens. nih.govmdpi.com The primary goals of derivatization are to enhance analyte properties that are favorable for a specific analytical technique. science.govresearchgate.net

For GC-MS, the main purpose of derivatization is to convert the polar hydroxyl groups of estrogens into less polar, more volatile, and more thermally stable derivatives. restek.comresearchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach. unito.itnih.gov This process replaces the active hydrogens on hydroxyl groups with trimethylsilyl (TMS) groups, significantly improving chromatographic behavior and producing characteristic mass spectra. nih.govaustinpublishinggroup.com

In LC-MS, derivatization is primarily used to enhance ionization efficiency, thereby increasing sensitivity. nih.govnih.gov While estrogens can be analyzed in their native form, derivatization can lower the limits of detection. nih.gov Reagents that introduce a permanently charged group or a group that is easily ionizable can significantly boost the signal in the mass spectrometer. nih.govnih.gov For instance, dansyl chloride reacts with the phenolic hydroxyl group of estrogens, creating derivatives with high ionization efficiency in ESI-MS. nih.gov This allows for the quantification of estrogens at very low concentrations. researchgate.net

Table 3: Common Derivatization Reagents and Their Applications

| Technique | Reagent | Target Functional Group | Primary Enhancement | Reference |

|---|---|---|---|---|

| GC-MS | MSTFA, BSTFA, TMCS | Hydroxyl groups | Volatility, Thermal Stability | unito.itrestek.comnih.gov |

| GC-MS | Pentafluoropropionyl (PFP) anhydride | Hydroxyl groups | Electron-capturing properties, Sensitivity | acs.orgnih.gov |

| LC-MS/MS | Dansyl Chloride | Phenolic hydroxyl group | Ionization Efficiency, Sensitivity | nih.govresearchgate.net |

| LC-MS/MS | Methyl piperazine (B1678402) (MPPZ) | Hydroxyl groups | Generation of stable, ionizable derivatives | nih.gov |

| LC-MS/MS | N-methyl pyridinium-3-sufonate (NMPS) | Phenolic hydroxyl group | Creates a pre-ionized derivative, high sensitivity | nih.gov |

Application of Internal Standards in Quantitative Analysis (e.g., 6α-hydroxyestriol as an internal standard for estriol)

The use of an internal standard (IS) is fundamental to achieving high accuracy and precision in quantitative mass spectrometry. scioninstruments.comyoutube.com An IS is a compound that is added in a known, constant amount to all samples, calibration standards, and quality controls. chromatographyonline.comrestek.com It is used to correct for variations that can occur during sample preparation, injection, and ionization. scioninstruments.comyoutube.com

The ideal internal standard is structurally and chemically very similar to the analyte of interest, so that it experiences similar losses during sample processing and similar ionization suppression or enhancement effects in the mass spectrometer. scioninstruments.com For this reason, stable isotope-labeled analogs of the analyte (e.g., containing deuterium (B1214612) or carbon-13) are considered the gold standard for internal standards in mass spectrometry. nih.govnih.gov

In the context of estriol (B74026) analysis, 6α-hydroxyestriol has been successfully used as an internal standard in a gas-liquid chromatographic method for the quantification of urinary estriol. nih.gov Being a stereoisomer of estriol, it exhibits very similar chemical and physical properties, making it an effective IS for correcting analytical variability. nih.gov The use of an appropriate internal standard allows for the calculation of a response ratio (analyte peak area / IS peak area), which is then used for quantification, thereby minimizing the impact of analytical errors and improving the reliability of the results. scioninstruments.com

Viii. in Vitro and Animal Model Investigations of 6 Hydroxylation Pathways

Studies in Cellular Models

In vitro studies using isolated cells and subcellular fractions have been instrumental in exploring the 6-hydroxylation of estrogens at a fundamental level. These models allow for the controlled investigation of metabolic pathways, enzymatic activities, and metabolite formation, free from the systemic complexities of a whole organism.

Research utilizing isolated cell systems has yielded mixed results regarding the 6-hydroxylation of estrogens, indicating that this metabolic capability is highly tissue- and cell-type specific.

Liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of cytochrome P450 (CYP450) enzymes, have been a primary model for these investigations. A foundational study demonstrated that mouse liver microsomes are capable of metabolizing estradiol (B170435) into 6β-hydroxy and 6-keto derivatives. acs.org This finding confirmed the existence of a 6-hydroxylation pathway within the liver, a primary site of steroid metabolism. acs.org

Conversely, studies on other cell types have shown a lack of estriol (B74026) metabolism. Research using primary cultures of human endometrial cells and the MCF-7 human breast cancer cell line found that while estradiol is metabolized to estrone (B1671321), estriol (E3) itself does not undergo further metabolism in these specific in vitro systems. nih.gov This suggests that the enzymes necessary for 6-hydroxylation of estriol are either absent or expressed at negligible levels in these particular endometrial and breast cancer cells, highlighting the specificity of metabolic pathways across different tissues. nih.gov

Table 1: Summary of Estrogen Metabolism in Selected In Vitro Cellular Models

| Cellular Model | Estrogen Substrate | Key Metabolic Finding | Reference |

|---|---|---|---|

| Mouse Liver Microsomes | Estradiol | Formation of 6β-hydroxy and 6-keto derivatives | acs.org |

| Human Endometrial Cells | Estriol | No metabolism of estriol observed | nih.gov |

Investigations into subcellular fractions have pinpointed the primary location of estrogen hydroxylation activity. The microsomal fraction, derived from the endoplasmic reticulum, is the principal site of these phase I metabolic reactions.

Studies in rat liver have shown that estradiol hydroxylase activity is significantly more concentrated in the smooth endoplasmic reticulum (the source of microsomes) compared to the rough endoplasmic reticulum. nih.gov This enzymatic system is dependent on co-factors such as NADPH to initiate the reaction. evotec.com The stability of this hydroxylating system has been found to be inversely related to lipid peroxidation, indicating the importance of membrane integrity for enzymatic function. nih.gov The formation of 6β-hydroxy and 6-keto derivatives of estradiol in mouse liver microsomes further solidifies the role of this subcellular fraction as the locus of 6-hydroxylation activity. acs.org

Mechanistic Elucidation of 6-Hydroxylation in Specific Tissues and Organ Systems

The enzymatic mechanism of estrogen hydroxylation is primarily catalyzed by the cytochrome P450 (CYP450) superfamily of heme-containing monooxygenases, which are abundant in the liver. researchgate.netwikipedia.org While the 2-, 4-, and 16-hydroxylation pathways have been extensively characterized, the specific enzymes responsible for 6-hydroxylation are less defined but are understood to be part of this family.

Research on the metabolism of various steroids provides strong evidence that CYP3A4 is the primary enzyme responsible for 6β-hydroxylation. researchgate.net This enzyme is known to catalyze the 6β-hydroxylation of numerous steroid hormones, including testosterone, progesterone (B1679170), and cortisol. researchgate.net Given this broad substrate specificity for the 6β-position, it is highly probable that CYP3A4 is also the major enzyme catalyzing the 6-hydroxylation of estrogens like estriol in human liver tissue. The general mechanism for CYP450-mediated hydroxylation involves the activation of molecular oxygen and the insertion of one oxygen atom into the steroid substrate. mdpi.com

Ix. Future Directions in 6 Hydroxyestriol Research

Elucidation of Novel or Undiscovered Biological Roles and Molecular Targets

A primary frontier in 6-Hydroxyestriol research lies in the comprehensive characterization of its biological activities and the identification of its specific molecular targets. While it is known to be a downstream metabolite of estriol (B74026), its unique biological functions, distinct from its precursor, remain largely uncharacterized. Future research should pivot towards investigating its potential hormonal and non-hormonal activities.

Key research questions to be addressed include:

Does this compound bind to and activate classical estrogen receptors (ERα and ERβ) or other nuclear receptors with significant affinity?

Does it exert biological effects through non-genomic pathways, such as signaling through membrane-associated estrogen receptors?

Could this compound have unique roles in specific tissues where it may be locally produced or accumulate?

Recent studies have begun to explore the diverse effects of various estrogen metabolites. For instance, certain hydroxylated estrogens have been shown to possess both carcinogenic and anti-carcinogenic properties, mediated in part by their capacity to induce oxidative stress. nih.gov Investigating whether this compound shares these properties or has a distinct profile is a critical avenue for future research. The exploration of its role in conditions where estrogen metabolism is implicated, such as hormone-dependent cancers and autoimmune diseases, could reveal novel therapeutic targets.

Comprehensive Mapping of Enzymatic Regulation and Inter-Individual Variability

The biosynthesis and catabolism of this compound are presumed to be governed by the same enzymatic machinery that processes other estrogens, primarily the cytochrome P450 (CYP) superfamily of enzymes. npwomenshealthcare.comnih.gov However, the specific CYP isoforms responsible for the 6-hydroxylation of estriol and their regulation are not yet fully elucidated. Future research should focus on identifying these key enzymes and understanding the factors that modulate their activity.

A significant aspect of this research will be to investigate the impact of genetic polymorphisms on this compound metabolism. It is well-established that genetic variations in CYP enzymes, such as CYP1A1, CYP1B1, and CYP3A4, as well as in phase II metabolizing enzymes like catechol-O-methyltransferase (COMT), can lead to substantial inter-individual differences in estrogen metabolism. nih.govmdpi.comnih.gov These genetic differences may influence an individual's susceptibility to various hormone-related conditions.

Future research endeavors should aim to:

Identify the specific CYP450 enzymes responsible for the formation of this compound.

Characterize the kinetic parameters of these enzymatic reactions.

Investigate the influence of genetic polymorphisms in these enzymes on circulating and tissue levels of this compound.

Explore the impact of non-genetic factors, such as diet, lifestyle, and exposure to environmental estrogens, on the enzymatic regulation of this compound.

Understanding this variability is crucial for the development of personalized medicine approaches related to estrogen-associated health and disease.

| Enzyme Family | Potential Role in this compound Metabolism | Known Modulators |

| Cytochrome P450 (CYP) | Catalyzes the hydroxylation of estrogens. npwomenshealthcare.comnih.gov Specific isoforms involved in 6-hydroxylation of estriol need further investigation. | Genetic polymorphisms, drugs, dietary components, environmental chemicals. nih.govmdpi.comnih.gov |

| Catechol-O-methyltransferase (COMT) | Involved in the methylation and inactivation of catechol estrogens. mdpi.com Its role in the downstream metabolism of this compound is a potential area of study. | Genetic polymorphisms. mdpi.com |

Development of Advanced Analytical Techniques for Enhanced Sensitivity and Throughput

A significant bottleneck in the study of less abundant estrogen metabolites like this compound has been the lack of sufficiently sensitive and specific analytical methods. However, recent advancements in analytical chemistry, particularly in the field of mass spectrometry, are paving the way for more precise and comprehensive profiling of the estrogen metabolome.

The development and application of ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have revolutionized the quantification of steroid hormones. nih.gov These techniques offer high sensitivity and specificity, allowing for the detection of low-concentration metabolites in complex biological matrices such as serum, plasma, and urine. nih.govnih.gov

Future efforts in this area should concentrate on:

Developing and validating highly sensitive and robust UPLC-MS/MS assays specifically for the quantification of this compound in various biological samples.

Optimizing sample preparation techniques, including solid-phase extraction and derivatization, to enhance the detection limits and accuracy of the assays. dphen1.comnih.gov

Implementing high-throughput methodologies to facilitate large-scale epidemiological and clinical studies.

The ability to accurately measure this compound will be instrumental in correlating its levels with physiological states and disease outcomes, thereby providing a clearer picture of its biological significance.

| Analytical Technique | Advantages for this compound Analysis | Key Considerations |

| LC-MS/MS | High sensitivity and specificity for quantifying low-abundance metabolites. nih.govnih.gov | Method development and validation are crucial for accuracy and reproducibility. |

| UPLC-MS/MS | Improved chromatographic resolution and faster analysis times compared to conventional LC-MS/MS. nih.gov | Requires specialized instrumentation. |

| Derivatization | Can significantly enhance ionization efficiency and, therefore, the sensitivity of detection for estrogens. dphen1.comnih.gov | May add complexity to the sample preparation workflow. |

Integration of this compound Data into Systems Biology Approaches for Estrogen Metabolomics

The future of estrogen research lies in a systems biology approach, which integrates data from various "-omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics, to create comprehensive models of biological systems. jove.comnih.gov The inclusion of data on this compound and other lesser-studied estrogen metabolites is crucial for the development of a complete and accurate picture of the estrogen metabolome.

By integrating quantitative data on this compound with information on genetic variations, enzyme expression levels, and clinical outcomes, researchers can begin to build predictive models of estrogen metabolism and its impact on health. This approach will enable the identification of novel biomarkers for disease risk and progression, as well as the development of targeted interventions.

Future research in this domain should focus on:

Incorporating this compound concentration data into comprehensive metabolomic profiles of estrogens.

Developing mathematical models that describe the dynamics of this compound production and clearance in relation to the broader estrogen metabolic network.

Utilizing these integrated models to identify key nodes in the network that may serve as therapeutic targets.

A systems biology perspective will be essential for moving beyond a reductionist view of individual estrogen metabolites and toward a holistic understanding of the complex interplay of factors that govern estrogen action in the body.

Q & A

Q. Q1. What are the established methods for synthesizing 6-Hydroxyestriol, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: this compound is synthesized via sodium borohydride reduction of 6-oxoestriol triacetate. The stereochemical outcome (6α vs. 6β configuration) depends on solvent choice and reaction temperature. For example:

- In methanol , the 16,17-diacetate (6β-hydroxyestriol) predominates (65:35 ratio).

- In ethanol , the 3,16,17-triacetate (6α-hydroxyestriol) is favored (85:15 ratio) due to steric and thermodynamic factors .

Post-synthesis, alkaline hydrolysis removes acetate groups, yielding the tetrol form. Configurational assignments rely on NMR (e.g., coupling constants for axial/equatorial hydroxyl groups) and CD spectroscopy (comparison to estriol derivatives) .

Q. Q2. How can researchers validate the identity of urinary this compound metabolites using chromatographic techniques?

Methodological Answer:

- Thin-layer chromatography (TLC) and paper chromatography are used to compare synthetic this compound with urinary metabolites. Key validation steps:

Advanced Research Questions

Q. Q3. How can contradictions in stereochemical assignments of urinary this compound metabolites be resolved?

Methodological Answer: Discrepancies arise from undefined stereochemistry in urinary metabolites. A systematic approach includes:

Spectral cross-comparison : Match NMR shifts (e.g., C6 proton environment) and CD spectra of synthetic 6α/6β-hydroxyestriol with urinary isolates.

Thermodynamic analysis : Compare stability trends (e.g., axial vs. equatorial hydroxyl groups) using computational chemistry tools.

Crystallography : Resolve absolute configuration via X-ray diffraction if crystalline forms are obtainable .

Q. Q4. What experimental strategies address conflicting data on this compound’s biological relevance in pregnancy studies?

Methodological Answer:

- Longitudinal cohort studies : Measure urinary this compound levels across trimesters using LC-MS/MS, correlating with estriol and other estrogen metabolites.

- In vitro models : Use placental cell lines to assess this compound’s receptor binding affinity (e.g., ERα/ERβ) vs. estriol.

- Data normalization : Control for confounding variables (e.g., renal clearance rates) via creatinine-adjusted concentrations .

Q. Q5. How can researchers design experiments to distinguish 6α- and 6β-hydroxyestriol in complex biological matrices?

Methodological Answer:

- Derivatization : Use chiral derivatizing agents (e.g., Mosher’s acid) to enhance chromatographic separation.

- Hyphenated techniques : Combine HPLC with circular dichroism detection (HPLC-CD) for stereochemical specificity.

- Isotopic labeling : Synthesize deuterated analogs to track metabolic interconversion pathways .

Data Contradiction Analysis

Q. Q6. How should researchers interpret discrepancies between synthetic and urinary this compound spectral data?

Methodological Answer:

- Artifact checks : Confirm absence of degradation products (e.g., oxidation to 6-oxoestriol) during sample preparation.

- Matrix effects : Compare synthetic standards spiked into urine vs. pure solutions to identify ion suppression/enhancement in mass spectrometry.

- Multivariate statistics : Use PCA (Principal Component Analysis) to isolate spectral variations attributable to stereochemistry vs. environmental factors .

Experimental Design and Validation

Q. Q7. What criteria define a robust experimental protocol for studying this compound’s metabolic pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.